6-Hydroxyangolensic acid methyl ester
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Overview
Description
6-Hydroxyangolensic acid methyl ester is a chemical compound with the molecular formula C27H34O8. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyangolensic acid methyl ester typically involves esterification reactions. One common method is the reaction of 6-hydroxyangolensic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyangolensic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
6-Hydroxyangolensic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: It serves as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxyangolensic acid methyl ester involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxybenzoic acid methyl ester
- 6-Hydroxyquinoline methyl ester
- 6-Hydroxyflavone methyl ester
Uniqueness
6-Hydroxyangolensic acid methyl ester stands out due to its unique structural features, which confer specific reactivity and biological activity not observed in closely related compounds .
Properties
Molecular Formula |
C27H34O8 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
methyl 2-[(1S,3S,7R,8R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C27H34O8/c1-14-16-7-9-25(4)22(15-8-10-33-13-15)34-19(29)12-27(14,25)35-18-11-17(28)24(2,3)21(26(16,18)5)20(30)23(31)32-6/h8,10,13,16,18,20-22,30H,1,7,9,11-12H2,2-6H3/t16?,18-,20?,21-,22-,25-,26-,27-/m0/s1 |
InChI Key |
GOYZKWCPWBKPIG-RNKBQGBYSA-N |
Isomeric SMILES |
C[C@@]12CCC3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)C(C(=O)OC)O)C |
Canonical SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)C(C(=O)OC)O)C |
Origin of Product |
United States |
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